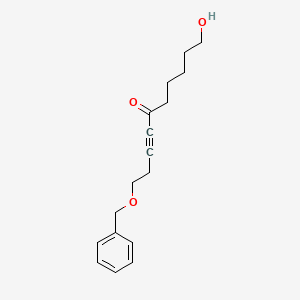
3-Decyn-5-one, 10-hydroxy-1-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Decyn-5-one, 10-hydroxy-1-(phenylmethoxy)- is a chemical compound with the molecular formula C17H22O3 and a molecular weight of 274.156894564 daltons . This compound is a type of chemical entity that belongs to the subclass of chemical compounds . It is characterized by the presence of a decyne backbone with a hydroxy and phenylmethoxy substituent.
Preparation Methods
The synthesis of 3-Decyn-5-one, 10-hydroxy-1-(phenylmethoxy)- can be achieved through various synthetic routes. One common method involves the reaction of phenylmethanol with 3-decyn-5-one under specific reaction conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.
Chemical Reactions Analysis
3-Decyn-5-one, 10-hydroxy-1-(phenylmethoxy)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction can yield an alcohol .
Scientific Research Applications
This compound has several scientific research applications across different fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with various biomolecules. In medicine, it could be explored for its potential therapeutic properties, although specific applications would require further research. Industrially, it may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Decyn-5-one, 10-hydroxy-1-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The hydroxy and phenylmethoxy groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the specific context and application .
Comparison with Similar Compounds
3-Decyn-5-one, 10-hydroxy-1-(phenylmethoxy)- can be compared with other similar compounds, such as lamellarins and related compounds with biological interest . These compounds share some structural similarities but differ in their specific substituents and biological activities. The uniqueness of 3-Decyn-5-one, 10-hydroxy-1-(phenylmethoxy)- lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
CAS No. |
616240-10-9 |
|---|---|
Molecular Formula |
C17H22O3 |
Molecular Weight |
274.35 g/mol |
IUPAC Name |
10-hydroxy-1-phenylmethoxydec-3-yn-5-one |
InChI |
InChI=1S/C17H22O3/c18-13-7-2-5-11-17(19)12-6-8-14-20-15-16-9-3-1-4-10-16/h1,3-4,9-10,18H,2,5,7-8,11,13-15H2 |
InChI Key |
LADBYEPLTHBULC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCC#CC(=O)CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



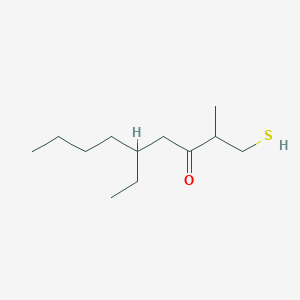
![6-[4-Chloro-5-(difluoromethyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12577447.png)

![Pyrazine, 6-bicyclo[2.2.1]hept-5-en-2-yl-2,3-dihydro-2,5-dimethyl-](/img/structure/B12577455.png)
![Acetamide,N-(3-cyano-4,5,6,7-tetrahydrobenzo[B]thiophen-2-YL)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]-](/img/structure/B12577458.png)
![(1E,1'E)-1,1'-[Methylenedi(4,1-phenylene)]bis[3-(4-methoxyphenyl)triaz-1-ene]](/img/structure/B12577463.png)
![1,3-Dioxolo[4,5-g]quinoline-7-carboxylicacid,6,8-dimethyl-(9CI)](/img/structure/B12577469.png)
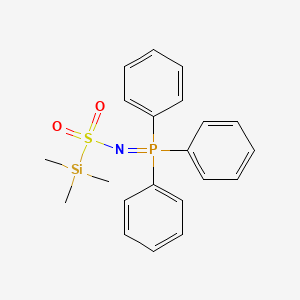
![1-Oxa-7-azaspiro[4.4]nonane-8-carboxamide, 6-oxo-7-(phenylmethyl)-, (5R,8R)-rel-](/img/structure/B12577475.png)
![N-[(1R,7R)-Bicyclo[5.2.0]nonan-8-ylidene]hydroxylamine](/img/structure/B12577483.png)
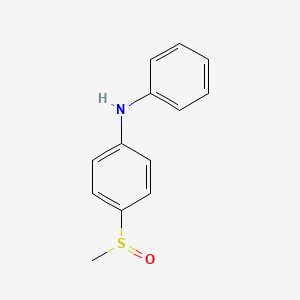
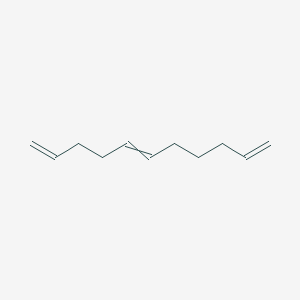
![6-Oxo-3-[2-(2-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12577519.png)
